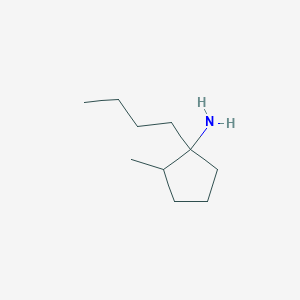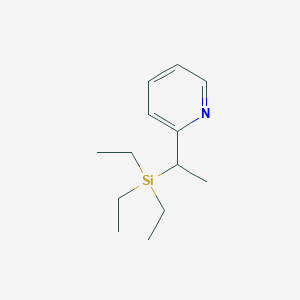
2-(1-Triethylsilylethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Triethylsilylethyl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly known as TESPy or TESEPy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
作用机制
The mechanism of action of 2-(1-Triethylsilylethyl)pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization, which is essential for cell division. This mechanism of action is similar to that of some anticancer drugs, which target rapidly dividing cells.
生化和生理效应
2-(1-Triethylsilylethyl)pyridine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is programmed cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(1-Triethylsilylethyl)pyridine may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 2-(1-Triethylsilylethyl)pyridine is its ease of synthesis. It can be synthesized in good to excellent yields using a simple reaction. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.
未来方向
There are several future directions for research on 2-(1-Triethylsilylethyl)pyridine. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy against different types of cancer cells and in animal models. Another direction is to explore its potential as a building block for the synthesis of MOFs. This could involve synthesizing new MOFs using 2-(1-Triethylsilylethyl)pyridine and testing their properties. Finally, further research is needed to understand its mechanism of action and to optimize its synthesis for use in various applications.
合成方法
The synthesis of 2-(1-Triethylsilylethyl)pyridine involves the reaction of 2-bromoethyltriethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The product is obtained by purification using column chromatography. This method yields the desired product in good to excellent yields.
科学研究应用
2-(1-Triethylsilylethyl)pyridine has found applications in various scientific fields. In organic synthesis, it has been used as a ligand for palladium-catalyzed cross-coupling reactions. It has also been used as a reagent for the synthesis of pyridine derivatives. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In medicinal chemistry, it has shown potential as an anticancer agent.
属性
CAS 编号 |
113948-60-0 |
|---|---|
产品名称 |
2-(1-Triethylsilylethyl)pyridine |
分子式 |
C13H23NSi |
分子量 |
221.41 g/mol |
IUPAC 名称 |
triethyl(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |
InChI 键 |
NVJZHJNDFDTSFS-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
规范 SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
同义词 |
Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



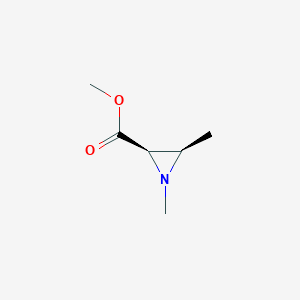
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
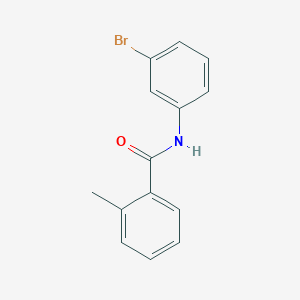
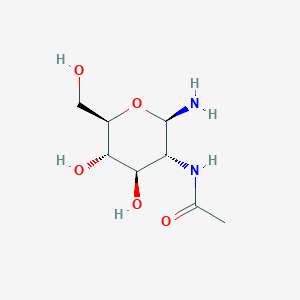
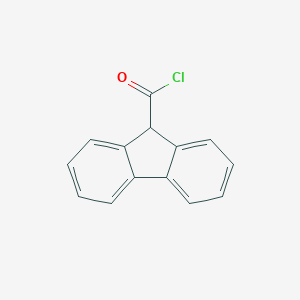
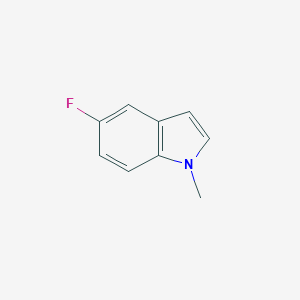
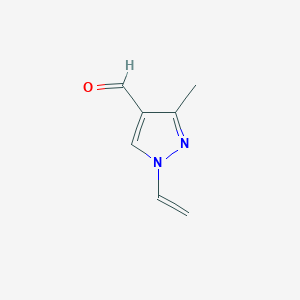
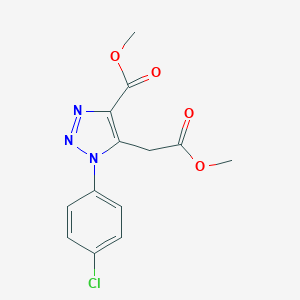
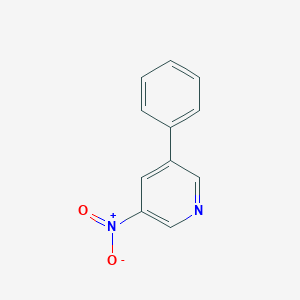
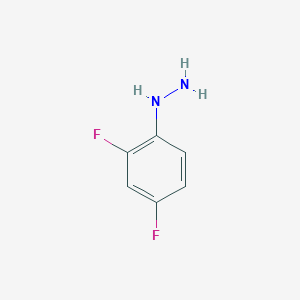
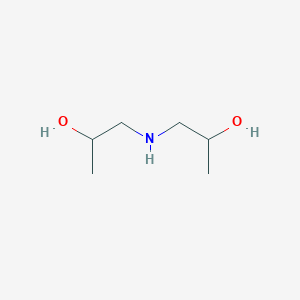
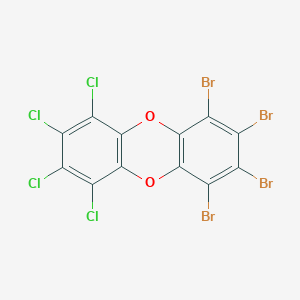
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
